Levamisole-d5 Hydrochloride

Description

Significance of Deuterated Compounds as Internal Standards in Quantitative Analysis

Deuterated compounds are particularly valuable as internal standards in quantitative analysis, especially in chromatography and mass spectrometry. clearsynth.comscioninstruments.com An internal standard is a substance added in a constant amount to all samples, calibration standards, and blanks. scioninstruments.com By comparing the analytical response of the target analyte to that of the internal standard, researchers can correct for variations that may occur during sample preparation, injection, and analysis. scioninstruments.comscioninstruments.com

The ideal internal standard behaves chemically and physically similarly to the analyte of interest. scioninstruments.com Deuterated analogs of the analyte are considered the gold standard for this purpose because their properties are nearly identical to the unlabeled compound, yet they are easily distinguished by their higher mass-to-charge ratio (m/z) in mass spectrometry. scioninstruments.comwikipedia.org This similarity ensures that any loss of sample during preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally, leading to more accurate and precise quantification. clearsynth.comscioninstruments.com The use of deuterated internal standards is crucial for compensating for matrix effects, where other components in a complex sample can interfere with the analysis, and for validating the robustness of analytical methods. clearsynth.com

Historical Context and Evolution of Levamisole (B84282) Analogs in Scientific Inquiry

Levamisole, first synthesized in 1966, was initially developed as an anthelmintic agent to treat parasitic worm infections in both humans and animals. nih.govwikipedia.org Its immunomodulatory properties were soon recognized, leading to its investigation in a variety of other applications, including as an adjuvant therapy for cancer and in the treatment of autoimmune diseases. nih.govnih.govmdpi.com

Over the years, scientific interest in levamisole has led to the synthesis and study of various analogs. plos.org These investigations have aimed to enhance its therapeutic effects, understand its mechanisms of action, and develop more potent derivatives. plos.orgresearchgate.net Research has explored N-alkylated levamisole derivatives to characterize structure-activity relationships related to angiogenesis inhibition. plos.org The study of levamisole's metabolites, such as aminorex, has also been a focus, particularly in the context of its use as an adulterant in illicit drugs. chemicalbook.comresearchgate.net The development of isotope-labeled analogs, like Levamisole-d5, represents a further evolution in this line of research, providing essential tools for pharmacokinetic and other quantitative studies. researchgate.netnih.gov

Rationale for the Specific Research Focus on Levamisole-d5 Hydrochloride

The specific focus on this compound stems from its critical role as a labeled internal standard in the quantitative analysis of levamisole. pharmaffiliates.commedchemexpress.com The incorporation of five deuterium (B1214612) atoms into the phenyl group of the levamisole molecule creates a stable, mass-shifted version of the drug that is ideal for use in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govlgcstandards.com

This deuterated analog is essential for accurately measuring levamisole concentrations in complex biological matrices such as plasma and saliva. nih.gov Such precise measurements are vital for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. researchgate.net By providing a reliable reference, this compound enables researchers to develop and validate highly sensitive analytical methods, ensuring the accuracy and reliability of data in clinical and research settings. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

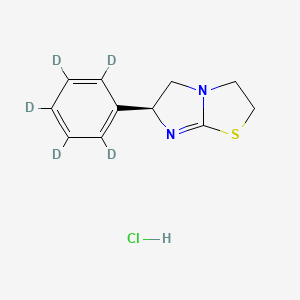

IUPAC Name |

(6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-ISPSRMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CN3CCSC3=N2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857926 | |

| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-64-6 | |

| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Levamisole D5 Hydrochloride

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Thiazolidine (B150603) Derivatives

The targeted placement of deuterium atoms is crucial for creating isotopically labeled compounds. For Levamisole-d5, the focus is on the phenyl group. Two primary strategies are employed: building the molecule from an already deuterated precursor or exchanging existing hydrogen atoms for deuterium on the fully formed molecule.

A robust method for synthesizing Levamisole-d5 is to begin with a commercially available deuterated starting material, such as d5-acetophenone. This ensures that the deuterium atoms are precisely located on the phenyl ring from the outset. A plausible synthetic pathway, analogous to the synthesis of similar phenyl-containing heterocyclic compounds, involves several key steps. awuahlab.comresearchgate.netuky.edunih.gov

The process begins with the transformation of d5-acetophenone into an intermediate like d5-2-amino-1-phenylethan-1-ol. awuahlab.comresearchgate.netuky.edunih.govresearchgate.net This intermediate contains the critical d5-phenyl group and the necessary amine and hydroxyl functionalities for subsequent cyclization steps. The final construction of the imidazothiazole core of levamisole (B84282) would then proceed from this deuterated precursor, leading to the formation of (S)-6-(phenyl-d5)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, which is then converted to its hydrochloride salt.

Table 1: Illustrative Precursor-Based Synthetic Route

| Step | Reactant(s) | Key Transformation | Product |

|---|---|---|---|

| 1 | d5-Acetophenone, Butylnitrite, Ethoxide/Ethanol | α-oximination | d5-2-oxo-2-phenylacetaldehyde oxime |

| 2 | d5-2-oxo-2-phenylacetaldehyde oxime, LiAlH₄ | Reduction of oxime and ketone | d5-2-amino-1-phenylethan-1-ol |

| 3 | d5-2-amino-1-phenylethan-1-ol, Thiourea derivative | Cyclization | Levamisole-d5 (free base) |

This table presents a representative synthetic pathway adapted from established chemical methodologies for similar structures. awuahlab.comresearchgate.net

An alternative to precursor-based synthesis is hydrogen-deuterium exchange (HDE), where hydrogen atoms on an existing molecule are swapped for deuterium atoms. acs.org This is often achieved using a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, and is typically facilitated by a catalyst. mdpi.comnih.gov

For aromatic systems like the phenyl group in levamisole, this exchange can be promoted by acid or metal catalysts. mdpi.comgoogle.com

Acid-Catalyzed Exchange : Strong deuterated acids can facilitate electrophilic aromatic substitution, where a deuteron (B1233211) (D⁺) replaces a proton (H⁺) on the phenyl ring. mdpi.com

Metal-Catalyzed Exchange : Transition metals like palladium or platinum can activate C-H bonds, enabling their exchange with deuterium from a source like D₂O or benzene-d6. mdpi.comnih.govnih.gov This method can offer high regioselectivity, targeting specific C-H bonds based on the catalyst and directing groups present in the molecule. acs.org

These exchange methods can be advantageous for late-stage labeling of complex molecules but may require optimization to achieve the desired level of deuteration and to avoid unwanted side reactions. acs.org

Precursor-Based Deuteration Routes for the Phenyl Moiety

Reaction Kinetics and Selectivity Considerations in Deuteration Processes

The replacement of hydrogen with deuterium significantly impacts reaction rates due to the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. psgcas.ac.inias.ac.in Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond. psgcas.ac.inias.ac.inwikipedia.org This effect is quantified as the ratio of the rate constants (kH/kD), which is typically greater than 1 for reactions where C-H bond cleavage is the rate-determining step. ias.ac.inwikipedia.org For C-H bond cleavage, the kH/kD ratio can be as high as 6-10. wikipedia.orgharvard.edu

Selectivity in deuteration, particularly on an aromatic ring, is governed by the electronic effects of existing substituents. In the context of levamisole, the thiazolidine ring system attached to the phenyl group will influence where deuteration occurs during an exchange reaction. The directing effects of the substituent determine which positions on the phenyl ring are most susceptible to electrophilic attack or metal-catalyzed activation. mdpi.comosti.gov Achieving specific labeling, such as d5 on the phenyl ring, through exchange methods requires careful control of reaction conditions to overcome these directing effects and ensure complete deuteration. nih.gov

Purification and Isolation Techniques for Deuterated Levamisole Hydrochloride

After synthesis, Levamisole-d5 Hydrochloride must be purified to remove unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. Standard purification techniques are employed, often with specific considerations for isotopically labeled compounds.

Recrystallization is a common method for purifying crystalline solids like Levamisole Hydrochloride. The crude product is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and allowed to slowly crystallize, leaving impurities behind in the solution. echemi.com The final product is typically obtained by filtration. echemi.com

Chromatographic techniques are also essential for achieving high purity. High-Performance Liquid Chromatography (HPLC) is particularly effective for separating compounds with high resolution. uky.edunoblelight.com In the case of deuterated compounds, reverse-phase HPLC can often separate species based on small differences in lipophilicity that can arise from deuteration. reddit.comgoogle.com

The final step in the preparation is often the formation of the hydrochloride salt. This is typically achieved by treating the purified free base of Levamisole-d5 with a solution of hydrochloric acid, followed by isolation of the resulting salt. echemi.comgoogle.com

Comprehensive Spectroscopic Characterization for Synthetic Verification and Isotopic Purity Assessment

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic techniques is essential. These methods verify the molecular structure and quantify the degree and location of deuterium incorporation. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular weight and elemental composition. For this compound, HRMS can confirm the mass increase corresponding to the replacement of five hydrogens with five deuterium atoms. It is also the primary tool for assessing isotopic enrichment by analyzing the distribution of different isotopologues (e.g., d5, d4, d3). rsc.orgrsc.orgnih.govresearchgate.net

Table 2: Representative Isotopic Purity Data from Mass Spectrometry

| Isotopologue | Relative Abundance (%) |

|---|---|

| Levamisole-d5 | 99.1% |

| Levamisole-d4 | 0.7% |

| Levamisole-d3 | 0.1% |

This table shows hypothetical data illustrating a high degree of isotopic enrichment for Levamisole-d5, as would be determined by MS analysis. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the exact location of deuterium atoms within a molecule. rsc.orgrsc.org Several NMR techniques are used in combination.

¹H NMR (Proton NMR): In a successfully synthesized Levamisole-d5 sample, the signals corresponding to the aromatic protons of the phenyl ring should be absent or significantly diminished. The presence of residual proton signals in this region can be used to quantify the amount of non-deuterated impurity. sigmaaldrich.com The rest of the proton signals from the imidazothiazole core should remain.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A strong signal in the aromatic region of the ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms on the phenyl ring. wikipedia.orgmagritek.com Since ²H NMR has a chemical shift range similar to ¹H NMR, the location of the signal confirms that deuteration occurred on the phenyl ring. wikipedia.org

¹³C NMR: The substitution of hydrogen with deuterium causes small but measurable shifts in the signals of adjacent carbon atoms, known as deuterium isotope effects (DIE). nih.govresearchgate.netnih.gov The carbon atoms of the d5-phenyl ring will exhibit characteristic upfield shifts and potentially different splitting patterns compared to the non-deuterated compound, providing further evidence of successful deuteration. nih.govresearchgate.net

Table 3: Comparative NMR Data for Levamisole vs. This compound

| Nucleus | Levamisole HCl (Expected Signals) | Levamisole-d5 HCl (Expected Signals) | Observation |

|---|---|---|---|

| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.5 ppm); Imidazothiazole protons | Imidazothiazole protons ONLY | Absence of phenyl signals confirms deuteration. sigmaaldrich.com |

| ²H NMR | No significant signal | Broad signal in the aromatic region (~7.2-7.5 ppm) | Presence of a strong signal confirms D on the phenyl ring. wikipedia.org |

| ¹³C NMR | Phenyl carbons; Imidazothiazole carbons | Phenyl carbons (shifted, altered multiplicity); Imidazothiazole carbons | Isotope shifts on phenyl carbons verify deuteration sites. researchgate.net |

This table provides a generalized comparison of the expected NMR spectra. Actual chemical shifts may vary based on solvent and experimental conditions. The use of a non-deuterated solvent is necessary for acquiring a meaningful ²H NMR spectrum of the compound itself. tutorchase.comlabinsights.nlmerckmillipore.com

An in-depth analysis of the analytical methodologies employed in the characterization of isotopically labeled compounds is crucial for ensuring their identity, purity, and quality. This compound, a deuterated analog of Levamisole Hydrochloride, serves as an essential internal standard in quantitative bioanalytical studies. rsc.org The incorporation of five deuterium atoms onto the phenyl ring necessitates rigorous analytical verification. medchemexpress.comlgcstandards.com This article focuses exclusively on the synthetic methodologies and specific analytical techniques used to confirm the structural integrity and isotopic enrichment of this compound.

Advanced Analytical Applications of Levamisole D5 Hydrochloride

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. eurisotop.com It relies on the addition of a known amount of an isotopically labeled version of the analyte, such as Levamisole-d5 Hydrochloride, to a sample. This labeled compound, known as an internal standard, exhibits nearly identical chemical and physical properties to the unlabeled analyte. medchemexpress.com

Role of this compound as an Internal Standard in LC-MS/MS Quantification

In LC-MS/MS analysis, this compound is the ideal internal standard for the quantification of levamisole (B84282). researchgate.netnih.gov Because it is chemically identical to levamisole, it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. nih.govuu.nl This co-behavior allows for the correction of variations in sample preparation, injection volume, and instrument response. eijppr.com

The mass spectrometer distinguishes between the analyte (levamisole) and the internal standard (this compound) based on their mass-to-charge (m/z) ratio difference. nih.gov For instance, in one study, the m/z transition for levamisole was monitored at 205.1→178.2, while the internal standard would have a different parent and/or daughter ion mass due to the five deuterium (B1214612) atoms. researchgate.net By measuring the ratio of the peak areas of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains consistent even if sample loss occurs during preparation. nih.gov

Calibration Curve Construction and Regression Models in IDMS Methodologies

The foundation of accurate quantification in IDMS is the calibration curve. uknml.com This is constructed by analyzing a series of calibration standards containing known concentrations of the unlabeled analyte (levamisole) and a constant concentration of the internal standard (this compound). unibo.it The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration. eurisotop.com

A linear regression model is typically fitted to the data points. The resulting equation of the line (y = mx + c) describes the relationship between the response ratio and the concentration. researchgate.net The high correlation coefficient (R²) values, often exceeding 0.99, indicate a strong linear relationship and the reliability of the calibration curve. mdpi.comnih.gov For example, a study quantifying levamisole in poultry muscle demonstrated excellent linearity with R² values higher than 0.9990. mdpi.com This robust calibration allows for the accurate determination of unknown levamisole concentrations in research samples.

Chromatographic Separation Techniques for Levamisole and its Metabolites in Research Samples

Effective chromatographic separation is paramount for the accurate quantification of levamisole and its metabolites, preventing interference from other compounds in the sample matrix. Liquid chromatography (LC) is the most widely used technique for this purpose. mdpi.com

Optimization of Liquid Chromatography (LC) Parameters (e.g., stationary phases, mobile phases, flow rates)

The choice of LC parameters is crucial for achieving good separation and peak shape.

Stationary Phases: C18 columns are frequently employed for the analysis of levamisole and its metabolites due to their hydrophobicity, which allows for good retention and separation of these compounds. mdpi.commdpi.com For instance, a Waters XBridgeTM C18 column (4.6 mm × 150 mm, 5 μm) has been successfully used. nih.gov Other stationary phases like LiChrospher 60 RP-select B and Agilent HC-C8 have also been utilized. researchgate.netnih.gov Chiral polysaccharide columns, such as the Lux i-cellulose-5, are specifically used for the enantiomeric separation of levamisole and its isomer, dexamisole. benthamscience.com

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. Common mobile phases include acetonitrile (B52724) and water containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netmdpi.com For example, a mobile phase of 0.1% formic acid in water and acetonitrile is often used in a gradient elution mode. mdpi.com The pH of the mobile phase can also be adjusted to optimize the retention and separation of the analytes. nih.gov

Flow Rates: Flow rates are optimized to ensure efficient separation within a reasonable analysis time. A typical flow rate for a standard 4.6 mm ID column is around 0.6 mL/min. mdpi.comnih.gov

Below is an interactive data table summarizing various optimized LC parameters from different research studies:

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Reference |

| Xbridge C18 (4.6 mm × 150 mm, 5 µm) | 0.1% formic acid in water and acetonitrile (gradient) | 0.6 | mdpi.com |

| Agilent HC-C8 (150 mm × 4.6 mm, 5 µm) | Acetonitrile-10 mM ammonium acetate (70:30, v/v) | 0.5 | researchgate.net |

| LiChrospher 60 RP-select B (5 µm) | 0.1 M ammonium acetate in water and acetonitrile | Not Specified | nih.gov |

| Lux i-cellulose-5 | 10 mM ammonium acetate in water and acetonitrile (1:1) | 0.6 | benthamscience.com |

| PFP Kinetix (100mm × 3.0mm, 2.6µm) | 2.5mm ammonium acetate : acetonitrile (35 : 65, v/v) | 1.0 | uu.nl |

Strategies for Mitigating Matrix Effects in Complex Research Matrices (e.g., in vitro cell lysates, preclinical tissue homogenates, environmental samples)

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS/MS analysis. nih.govnih.gov Several strategies are employed to mitigate these effects.

Sample Preparation: Thorough sample clean-up is the first line of defense against matrix effects. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to remove interfering substances. mdpi.comcapes.gov.br For instance, a combination of LLE with hexane-isoamylalcohol and subsequent SPE with an SCX column has been used for porcine tissues. nih.gov For poultry muscle, a method involving extraction with basic ethyl acetate followed by purification with Oasis MCX SPE cartridges has been reported. mdpi.com A specialized technique called HybridSPE-Phospholipid targets the removal of phospholipids, a major source of matrix effects in biological samples. bioanalysis-zone.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components is another effective strategy. eijppr.com This can involve adjusting the mobile phase composition, gradient profile, or using a different type of stationary phase to achieve better resolution.

Use of an Isotope-Labeled Internal Standard: As discussed earlier, the use of a stable isotope-labeled internal standard like this compound is one of the most effective ways to compensate for matrix effects. nih.govnih.gov Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification. nih.gov

Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is identical to the sample matrix. mdpi.com This helps to ensure that the calibration standards and the samples experience the same matrix effects, leading to more accurate results.

Method Validation Parameters for Quantitative Analytical Methods

To ensure the reliability and accuracy of a quantitative analytical method using this compound, it must be thoroughly validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. mdpi.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is evaluated by analyzing a series of standards and is typically confirmed by a high correlation coefficient (R² > 0.99) of the calibration curve. mdpi.comnih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentration levels and is expressed as the percentage recovery. nih.gov Recoveries are generally expected to be within 80-120%. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.gov RSD values should typically be less than 15%. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These are often determined based on the signal-to-noise ratio (S/N), with a common criterion being S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. nih.govmdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions is evaluated to ensure that the concentration does not change from the time of sample collection to the time of analysis. nih.gov

The table below presents typical validation data for a levamisole quantification method.

| Validation Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.9990 | mdpi.com |

| Accuracy (% Recovery) | 86.77–96.94% | nih.gov |

| Intra-day Precision (RSD) | 1.75–4.99% | nih.gov |

| Inter-day Precision (RSD) | 2.54–5.52% | nih.gov |

| LOD | 0.04–0.30 µg/kg | nih.gov |

| LOQ | 0.12–0.80 µg/kg | nih.gov |

Evaluation of Linearity, Range, and Sensitivity (Limit of Detection, Limit of Quantification)

The performance of an analytical method is fundamentally assessed by its linearity, range, and sensitivity. While this compound is predominantly used as an internal standard, the validation of the analytical methods for the primary analyte, levamisole, provides insight into the performance characteristics of the system in which the deuterated standard is employed.

In a study utilizing LC-MS/MS for the determination of levamisole in human plasma with Levamisole-d5 as the internal standard, the assay demonstrated linearity over a concentration range of 5–2000 ng/mL. nih.gov Another LC-MS/MS method for levamisole in human plasma, also using Levamisole-d5 as an internal standard, established a calibration range of 0.1 ng/mL to 50 ng/mL. researchgate.net For the analysis of levamisole and oxyclozanide (B1678079) in ovine tissues by HPLC-MS/MS, a linear range of 2.5–250 μg/kg was reported. mdpi.com Similarly, a validated UV spectroscopic method for Levamisole HCl showed a linear response from 2 to 14 µg/ml. ijdmsrjournal.com

The sensitivity of these methods is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). For the HPLC-MS/MS method in ovine tissues, the LOD and LOQ were 1.5 µg/kg and 2.5 µg/kg, respectively. mdpi.com A separate RP-HPLC method for levamisole determined the LOD and LOQ to be 0.1219 µg/ml and 0.3695 µg/ml, respectively. innovareacademics.inresearchgate.net Another study reported LOD and LOQ values of 2.08 μg/ml and 6.03 μg/ml for levamisole. researchgate.net In a UV spectrophotometric method, the LOD and LOQ for levamisole in 0.1 N HCl were 0.125 µg/ml and 0.416 µg/ml, respectively. wjbphs.com

Table 1: Linearity and Sensitivity Data for Analytical Methods Utilizing this compound as an Internal Standard

| Analytical Method | Matrix | Linearity Range | LOD | LOQ |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 5–2000 ng/mL | - | 5 ng/mL |

| LC-MS/MS | Human Plasma | 0.1–50 ng/mL | - | - |

| HPLC-MS/MS | Ovine Tissues | 2.5–250 µg/kg | 1.5 µg/kg | 2.5 µg/kg |

| UV Spectroscopy | 0.1N HCl | 2–14 µg/mL | - | - |

| RP-HPLC | Bulk and Tablet | 2–10 µg/mL | 0.1219 µg/mL | 0.3695 µg/mL |

LOD: Limit of Detection; LOQ: Limit of Quantification. Data pertains to the quantification of the non-deuterated levamisole.

Assessment of Accuracy, Precision, and Robustness

The reliability of an analytical method is determined by its accuracy, precision, and robustness. The use of this compound as an internal standard significantly contributes to achieving high levels of accuracy and precision.

Accuracy, expressed as the percentage of recovery, was found to be within 99.36% to 100.56% for an RP-HPLC method for levamisole. innovareacademics.inresearchgate.net Another study using a UV spectroscopic method reported a recovery of 99.30±0.616%. ijdmsrjournal.com In the analysis of levamisole in ovine tissues, recovery rates were between 80.94–115.36%. mdpi.com An LC-MS/MS method for levamisole in human plasma reported accuracy and within- and between-run imprecision to be between 95.0% and 100% and <14.5%, respectively. researchgate.net

Precision is evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD). For the HPLC-MS/MS method in ovine tissues, the intra-day RSD ranged from 1.44–12.51%, and the inter-day RSD was between 0.29–17.70%. mdpi.com An RP-HPLC method demonstrated that the RSD for intra- and inter-assay precision did not exceed 2%. innovareacademics.inresearchgate.net The UV spectroscopic method showed an RSD of 0.6409%, indicating good reproducibility. ijdmsrjournal.com

Robustness, the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, was confirmed for an HPLC-MS/MS method for levamisole and oxyclozanide in ovine tissues, demonstrating its reliability for routine analysis. mdpi.com

Table 2: Accuracy and Precision Data for Analytical Methods Utilizing this compound as an Internal Standard

| Analytical Method | Accuracy (% Recovery) | Precision (RSD %) |

|---|---|---|

| RP-HPLC | 99.36% - 100.56% | < 2% |

| UV Spectroscopy | 99.30 ± 0.616% | 0.6409% |

| HPLC-MS/MS | 80.94% - 115.36% | Intra-day: 1.44-12.51%, Inter-day: 0.29-17.70% |

RSD: Relative Standard Deviation. Data pertains to the quantification of the non-deuterated levamisole.

Specificity and Selectivity in the Presence of Structurally Related Analogs

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The use of mass spectrometric detection provides a high degree of specificity.

In an HPLC-MS/MS method for the simultaneous determination of levamisole and oxyclozanide in ovine tissues, the use of Multiple Reaction Monitoring (MRM) mode ensured high specificity. mdpi.com The method demonstrated no significant interference from the biological matrices, confirming its selectivity. mdpi.com The optimized protocol employed structural analogues as internal standards to further enhance quantitative analysis. mdpi.com

The chemical structure of this compound is nearly identical to that of levamisole, with the only difference being the substitution of five hydrogen atoms with deuterium atoms on the phenyl ring. nih.gov This structural similarity ensures that it behaves almost identically to the analyte during extraction and ionization, making it an ideal internal standard. However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, thereby ensuring the selectivity of the measurement.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Levamisole Hydrochloride |

| Levamisole |

Elucidation of Metabolic Pathways and Transformations Using Deuterated Tracers

The use of stable isotope-labeled compounds, such as this compound, is a critical strategy for tracing the metabolic fate of a drug. nih.govutsouthwestern.edu Deuterated tracers allow researchers to follow a molecule through complex biological systems, identifying metabolites and quantifying the flux through different metabolic pathways. nih.govutsouthwestern.edu While specific studies detailing the metabolic transformations of this compound itself are limited, its primary application is as an internal standard in studies designed to elucidate the metabolism of the non-labeled parent drug, levamisole. nih.gov The principles of metabolic switching, where deuteration can shift metabolism away from a primary pathway towards alternative routes, are well-established for drugs metabolized by multiple alternate pathways. osti.gov Levamisole undergoes extensive metabolism, suggesting that deuteration could potentially alter the distribution of its various metabolites. nih.govfao.org

In vitro systems, such as human liver microsomes (HLMs), hepatocytes, and recombinant enzymes, are essential for identifying the specific enzymes responsible for a drug's metabolism. nih.govbioivt.com Levamisole is known to be extensively metabolized by the liver. drugbank.com

Cytochrome P450 (CYP) System: The cytochrome P450 family of enzymes is a major contributor to the metabolism of xenobiotics. mdpi.com Studies indicate that P450-mediated reactions are involved in the biotransformation of levamisole. researchgate.net For instance, the dehydrogenation of the imidazolidine (B613845) ring is a P450-mediated process. researchgate.net While the liver is the primary site, the lung also expresses CYPs capable of drug metabolism. ahajournals.org Although specific studies on this compound are not detailed in the provided results, it is known that CYP enzymes are often involved in the N-demethylation of drugs, a process that can be affected by deuteration. nih.gov

Flavin-Containing Monooxygenase (FMO) System: FMOs are another important class of phase I metabolic enzymes that catalyze the oxygenation of compounds containing a nucleophilic heteroatom, such as nitrogen or sulfur, both of which are present in the levamisole structure. nih.govucl.ac.uk FMOs are known to metabolize a wide array of drugs and xenobiotics, typically producing polar, readily excretable metabolites in detoxification reactions. ucl.ac.uknih.gov Given levamisole's structure, FMOs are a plausible pathway for its metabolism, although direct in vitro evidence from the search results is not specified. xenotech.com Unlike CYPs, FMOs are generally not readily induced or inhibited, which can offer clinical advantages for drugs metabolized primarily by this route. nih.gov

The kinetic isotope effect (KIE) is a phenomenon where substituting an atom with its heavier isotope, such as hydrogen with deuterium, leads to a change in the rate of a chemical reaction. nih.gov This occurs because the carbon-deuterium bond has a lower vibrational frequency and requires more energy to break than a carbon-hydrogen bond. nih.gov

In drug metabolism, a significant KIE can occur if the cleavage of a C-H bond is the rate-limiting step of a metabolic reaction. nih.gov By replacing this hydrogen with deuterium, the reaction slows down. This principle is used to probe reaction mechanisms and to design drugs with potentially improved metabolic profiles. medchemexpress.comnih.gov For a drug like levamisole, which undergoes extensive metabolism via oxidation, deuteration at specific sites is expected to reduce the rate of metabolism through those pathways. researchgate.net For example, the N-demethylation of the drug imatinib (B729) was shown to be reduced upon deuteration of the methyl group, demonstrating a KIE in in vitro microsomal assays. nih.gov While specific KIE values for this compound metabolism have not been detailed in the provided search results, its use as a tracer relies on the assumption that its metabolic pathways are qualitatively similar to levamisole, even if the rates of certain reactions are altered. medchemexpress.com

In Vitro Studies of Enzyme-Mediated Metabolism (e.g., Cytochrome P450, Flavin-Containing Monooxygenase)

Pharmacokinetic Studies in Preclinical Models and In Vitro Systems

Pharmacokinetic studies in animal models are crucial for understanding a drug's behavior in a biological system. Levamisole has been studied in several animal species. nih.govmsdvetmanual.com

Levamisole is rapidly absorbed following administration in several animal species. nih.gov The route of administration significantly influences the rate of absorption.

Cattle: After subcutaneous administration, levamisole blood concentrations peak in less than one hour. msdvetmanual.com

Sheep: The systemic availability of levamisole is substantially lower after oral or intraruminal administration (42-45%) compared to subcutaneous injection. msdvetmanual.com

Rats: Following oral administration of 14C-labeled levamisole hydrochloride, radioactivity was highest in the liver and kidney. fao.org

The table below summarizes the distribution of total residues of Levamisole Hydrochloride in rat tissues after a single oral dose.

| Withdrawal Time (hours) | Muscle (ppm) | Liver (ppm) | Kidney (ppm) | Fat (ppm) |

| 12 | 0.38 | 3.38 | 2.50 | 0.11 |

| 24 | 0.18 | 1.35 | 0.94 | 0.07 |

| 48 | 0.13 | 0.80 | 0.57 | 0.06 |

| 96 | 0.08 | 0.34 | 0.28 | 0.05 |

| 192 | 0.07 | 0.20 | 0.13 | 0.02 |

| Data sourced from a study on male Sprague-Dawley rats administered 15 mg/kg of 14C-levamisole hydrochloride orally. fao.org |

Levamisole and its metabolites are excreted through both urine and feces. nih.govmsdvetmanual.com The drug undergoes extensive metabolism, with only a small fraction of the parent compound being excreted unchanged. fao.orgfao.org

Rats: Excretion is rapid, with about 40% of a dose eliminated in the urine and 34% in the feces within 12 hours. fao.org Excretion is nearly complete by 48 hours. fao.org The drug is extensively metabolized, with thin-layer chromatography revealing 13 metabolites in urine at 2 hours and 21 metabolites at 8 hours post-treatment. fao.org

Cattle, Sheep, and Goats: In general, excretion of levamisole and its metabolites occurs via urine (approximately 60%) and feces (approximately 30%). fao.orgmsdvetmanual.com

Dogs: After oral administration, excretion was relatively rapid, with terminal half-lives of elimination around 1.3 to 1.8 hours. inchem.org

Absorption and Distribution Studies in Animal Models (excluding human data)

Studies on Fundamental Biological Interactions of Levamisole and its Deuterated Analog

Levamisole exhibits complex biological activity, functioning as both an anthelmintic and an immunomodulator. drugbank.compediatriconcall.com Its deuterated analog, this compound, is expected to share these fundamental biological targets, as deuteration typically does not alter the intrinsic mechanism of action but can affect pharmacokinetics. medchemexpress.com

As an anthelmintic, levamisole's mechanism involves acting as an agonist at the L-subtype nicotinic acetylcholine (B1216132) receptors in nematode muscles. drugbank.com This action leads to paralysis and subsequent elimination of the worms. researchgate.net

As an immunomodulator, levamisole appears to restore depressed immune function rather than stimulating it to above-normal levels. drugbank.com Its effects include:

Stimulating the formation of antibodies to various antigens. pediatriconcall.com

Enhancing T-cell responses by stimulating T-cell activation and proliferation. pediatriconcall.com

Potentiating monocyte and macrophage functions, including phagocytosis and chemotaxis. drugbank.compediatriconcall.com

Increasing neutrophil mobility, adherence, and chemotaxis. drugbank.compediatriconcall.com

Additionally, levamisole has other pharmacological activities, such as the inhibition of alkaline phosphatase. pediatriconcall.com While specific comparative studies on the biological interactions of this compound were not found, NMR-detected titration experiments have shown that levamisole itself binds weakly to the cocaine-binding DNA aptamer MN4. acs.org

Molecular Target Binding and Receptor Agonism/Antagonism Studies (in vitro cellular and biochemical assays)

The primary molecular target of levamisole is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. researchgate.netsolvobiotech.com In vitro studies using heterologously expressed human neuronal nAChRs in Xenopus oocytes have elucidated its function as a complex allosteric modulator. wikipedia.org

When applied alone, levamisole acts as a very weak partial agonist at human neuronal α3β2 and α3β4 nAChR subtypes. wikipedia.orgnih.gov However, its more significant action is observed when co-applied with the endogenous agonist, acetylcholine. In this context, levamisole exhibits a dual effect: at micromolar concentrations, it potentiates the receptor's response to acetylcholine, while at millimolar concentrations, it causes inhibition. wikipedia.org This potentiation of the receptor response occurs through noncompetitive binding, suggesting an allosteric mechanism where levamisole binds to a site secondary to the acetylcholine binding site. wikipedia.orgnih.gov The differential effects observed between nAChR subunit combinations suggest that the beta subunit may mediate these modulatory actions. wikipedia.org

While its primary action is on nAChRs, other receptor interactions have been explored. However, evidence for significant agonism or antagonism at other receptors, such as dopamine (B1211576) receptors, is less definitive for levamisole itself. fip.orgmdpi.com The use of this compound in these binding and functional assays serves as a critical analytical standard to quantify the concentration of the active agent, ensuring the accuracy of the determined binding affinities and functional potencies. nih.gov

Table 1: In Vitro Interaction of Levamisole with Neuronal Nicotinic Acetylcholine Receptors This table is based on data for the non-deuterated Levamisole.

| Receptor Subtype | Cellular/Assay System | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| Human Neuronal α3β4 | Xenopus Oocytes | Positive Allosteric Modulator (PAM) / Partial Agonist | EC50 = 100 μM | nih.gov |

| Human Neuronal α3β2 | Xenopus Oocytes | Positive Allosteric Modulator (PAM) / Partial Agonist | EC50 = 300 μM | nih.gov |

| Human Neuronal α3β2 and α3β4 | Xenopus Oocytes | Potentiation (with Acetylcholine) | Micromolar (µM) | wikipedia.org |

| Human Neuronal α3β2 and α3β4 | Xenopus Oocytes | Inhibition (with Acetylcholine) | Millimolar (mM) | wikipedia.org |

Enzyme Inhibition Kinetics and Mechanism of Action (in vitro biochemical assays, e.g., alkaline phosphatase inhibition)

Levamisole is a well-characterized inhibitor of most isoforms of alkaline phosphatase (ALP). nih.gov In vitro biochemical assays using purified human isoenzymes have demonstrated that levamisole strongly inhibits ALPs from the liver, bone, kidney, and spleen. dntb.gov.ua Conversely, it has minimal effect on the intestinal and placental ALP isoforms. nih.govdntb.gov.ua This differential inhibition allows levamisole to be used in biomedical assays, such as Western blots and in situ hybridization, to reduce background activity from endogenous, non-intestinal ALPs. nih.gov

The mechanism of inhibition has been described with some variation in the literature. Multiple sources characterize the inhibition as reversible and noncompetitive. nih.gov Another detailed kinetic study using purified human isoenzymes concluded that the inhibition is stereospecific and uncompetitive, suggesting that levamisole binds to the phosphoenzyme intermediate. dntb.gov.ua A further source describes the inhibition as competitive. oup.com The inhibition constant (Ki) for levamisole against ALP has been reported to be 16 µM. nih.gov In kinetic studies, this compound provides a stable, isotopically labeled standard for precise quantification, which is crucial for determining accurate kinetic parameters.

Table 2: In Vitro Inhibition of Human Alkaline Phosphatase (ALP) Isoenzymes by Levamisole This table is based on data for the non-deuterated Levamisole.

| ALP Isoenzyme Source | Sensitivity to Inhibition | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Liver, Bone, Kidney, Spleen | Strongly Inhibited | Noncompetitive / Uncompetitive | nih.govdntb.gov.ua |

| Intestine | Barely Affected | N/A | dntb.gov.ua |

| Placenta | Barely Affected | N/A | dntb.gov.ua |

Cellular Uptake and Efflux Mechanisms (in vitro cell line models)

Direct research on the cellular uptake and efflux mechanisms of this compound itself is not extensively documented. Studies have primarily focused on the non-deuterated compound, Levamisole Hydrochloride. According to a biowaiver monograph, the effective permeability of levamisole in the human intestine and its apparent permeability in Caco-2 cell monolayers have not been reported, leading to its conservative classification as a Biopharmaceutics Classification System (BCS) Class III substance (high solubility, low permeability). nih.gov This classification suggests that its absorption may not be solely dependent on passive diffusion and could involve carrier-mediated transport processes. nih.gov

A significant area of investigation has been the interaction of levamisole with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp or MDR1), a well-known efflux pump that contributes to multidrug resistance. wikipedia.orgdntb.gov.uaoup.com In vitro studies using larvae of the parasite Haemonchus contortus have shown that increased expression of certain P-gp genes is associated with low-level resistance to levamisole, suggesting that P-gp-mediated efflux can reduce the intracellular concentration of the drug in these organisms. nih.gov

However, the interaction appears to differ in mammalian cells. One study reported that in a cell model overexpressing mammalian P-gp, levamisole failed to inhibit the transporter's activity. oup.com This suggests that the mechanism of transport and interaction with P-gp may be species-specific. Other research has demonstrated that levamisole can alter the permeability of the plasma membrane in certain fungal cells and macrophages, which could influence its cellular entry and retention, though this is distinct from specific transporter-mediated efflux. nih.gov The Caco-2 cell line, which expresses P-gp and other transporters, is a standard in vitro model for studying intestinal drug absorption and the role of efflux pumps, but specific data for levamisole transport in this system remains limited in publicly available literature. nih.gov

Table 3: Summary of In Vitro Findings on Levamisole's Cellular Transport and Permeability This table is based on data for the non-deuterated Levamisole.

| Model System | Finding | Implication | Reference |

|---|---|---|---|

| Haemonchus contortus (parasite) larvae | Increased P-glycoprotein gene expression in levamisole-tolerant larvae. | P-gp efflux contributes to low-level levamisole resistance in the parasite. | nih.gov |

| Mammalian cells overexpressing P-gp | Levamisole failed to inhibit P-gp activity. | Interaction with P-gp may be species-specific (nematode vs. mammal). | oup.com |

| BCS Classification | Classified as Class III (High Solubility, Low Permeability). | Intestinal absorption may be incomplete or involve carrier-mediated transport. | nih.gov |

| C. posadasii and H. capsulatum (fungi) | Alters permeability of the cellular membrane. | A potential mechanism of action involves disruption of membrane integrity. | nih.gov |

| Mouse Macrophages | Enhanced membrane permeability. | May influence intracellular concentration and phagocytic function. | nih.gov |

Conclusion

Levamisole-d5 Hydrochloride is a vital tool in modern analytical and biochemical research. Its role as a deuterated internal standard enables the precise and accurate quantification of levamisole (B84282) in complex biological matrices. This, in turn, facilitates critical research in areas such as pharmacokinetics, contributing to a deeper understanding of the drug's behavior in biological systems. The synthesis and application of such isotopically labeled compounds underscore the ongoing advancements in analytical chemistry that drive scientific discovery.

Quality Assurance and Regulatory Considerations for Levamisole D5 Hydrochloride Reference Standards

Certification and Traceability of Deuterated Reference Materials

The reliability of any analytical measurement is fundamentally linked to the quality of the reference materials used. For deuterated compounds like Levamisole-d5 Hydrochloride, certification and traceability are paramount to ensure their suitability as internal standards in quantitative assays.

Producers of high-quality reference materials operate under rigorous quality management systems. Accreditation to ISO 17034: "General requirements for the competence of reference material producers" is a key indicator of a manufacturer's competence. lgcstandards.comnla.org.zapetro-online.com This standard provides a framework for the production, certification, and handling of reference materials, ensuring their consistency and reliability. lgcstandards.com An accredited Reference Material Producer (RMP) demonstrates the scientific and technical competence required to produce materials of appropriate quality. petro-online.com

A crucial document accompanying a reference standard is the Certificate of Analysis (CoA) . For a Certified Reference Material (CRM), the CoA provides comprehensive information essential for the user. This typically includes:

Certified Value: The property value (e.g., concentration or purity) and its associated uncertainty. chromatographyonline.com

Statement of Metrological Traceability: This details the "unbroken chain of comparisons" that links the certified value to a stated reference, such as a national or international standard (e.g., NIST) or the International System of Units (SI). nih.govrsc.orgresearchgate.net

Isotopic Enrichment: For a deuterated standard, the CoA specifies the degree of deuterium (B1214612) incorporation, often expressed as atom percent D. This value is critical for accurate quantification.

Chemical Purity: The purity of the standard, often determined by techniques like HPLC, is provided.

Homogeneity and Stability Data: Information confirming that the material is uniform and stable under specified conditions. petro-online.com

Metrological traceability ensures that measurement results can be compared across different laboratories and over time. nih.govresearchgate.net For chemical measurements, this is often established by linking the value to primary standards from a National Metrology Institute (NMI), such as the National Institute of Standards and Technology (NIST) in the United States. rsc.org The use of a CRM from an ISO 17034 accredited producer provides confidence that these principles have been adhered to.

| Document/Concept | Description | Governing Standard/Principle |

| Certified Reference Material (CRM) | A reference material with property values certified by a metrologically valid procedure, accompanied by a certificate that includes the value, uncertainty, and a statement of traceability. nla.org.za | ISO 17034 |

| Certificate of Analysis (CoA) | A document providing detailed information on the identity, purity, concentration, isotopic enrichment, and traceability of the reference standard. chromatographyonline.com | ISO Guide 31, ISO 17034 |

| Metrological Traceability | The property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. nih.govlgcstandards.com | International Vocabulary of Metrology (VIM) |

| Isotopic Enrichment | The mole fraction of the specific isotope (e.g., Deuterium) at a labeled position within the molecule, expressed as a percentage. unido.org | Mass Spectrometry, NMR |

Stability and Storage Requirements for Analytical Standards

The integrity of an analytical standard is contingent upon its stability. Degradation of a reference material like this compound can lead to significant errors in quantification. Therefore, strict adherence to recommended storage and handling procedures is essential.

Storage Conditions: Producers of this compound reference standards provide specific storage instructions on the CoA or safety data sheet.

Neat (Solid) Form: Typically stored refrigerated at +4°C or frozen at -20°C for long-term stability. lgcstandards.com

In Solution: When supplied in a solvent like methanol, the standard is often stored at -20°C in sealed ampoules to prevent solvent evaporation and degradation.

Once an ampoule is opened, it is recommended to use the solution promptly or transfer it to smaller, tightly sealed vials to minimize solvent loss and exposure to air and moisture. chromatographyonline.com Because of the volatility of solvents like methanol, certified values may not be applicable to material in ampoules that have been open for an extended period. chromatographyonline.com

Stability Profile: Levamisole (B84282) itself is known to be susceptible to degradation under certain conditions. Studies have shown that it decomposes in neutral and alkaline aqueous solutions, a process that is accelerated by increased temperature. nih.gov The degradation can also be induced by acid or base hydrolysis and oxidation. ualberta.ca One study identified three degradation products when levamisole solutions were stored at 4°C or 37°C. nih.gov

However, other research has demonstrated good stability under controlled conditions. A study of a 25 mg/mL oral solution of levamisole prepared from powder or tablets found it to be chemically stable for 90 days when stored in amber glass bottles under refrigeration. ualberta.ca Another validation study reported that plasma samples containing levamisole were stable at benchtop for 24 hours and at -80°C for at least 14 months. nih.gov

Producers of reference standards conduct stability studies to establish a shelf-life and expiry date, which are reported on the CoA. Using the standard beyond its expiry date is a deviation from Good Laboratory Practice (GLP). oecd.org

| Form | Recommended Storage | Key Considerations |

| Neat (Solid) | +4°C or -20°C | Protect from moisture and light. |

| Solution (e.g., in Methanol) | -20°C | Store in sealed ampoules. Avoid repeated freeze-thaw cycles. Use promptly after opening. |

| In Biological Matrix (e.g., Plasma) | -80°C (Long-term) | Stability is matrix- and concentration-dependent. Must be evaluated during method validation. nih.gov |

Role in Method Validation and Quality Control in Research Laboratories

This compound is invaluable as an internal standard (IS) in the development, validation, and routine application of analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net An IS is a compound added at a constant concentration to all calibration standards, quality control (QC) samples, and unknown study samples. chromatographyonline.com

Method Validation: During method validation for a quantitative bioanalytical assay, this compound is used to assess and compensate for variability. nih.goveuropa.eu Because a stable isotope-labeled IS has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. chromatographyonline.com By calculating the ratio of the analyte response to the IS response, variations introduced during sample processing and analysis can be normalized. This is critical for demonstrating:

Accuracy and Precision: The IS corrects for sample-to-sample variations in extraction efficiency and instrument response, leading to more accurate and precise measurements. nih.gov

Matrix Effect: Biological samples like plasma can contain endogenous components that suppress or enhance the ionization of the analyte, known as the matrix effect. As the IS is similarly affected, its use can effectively mitigate this issue, ensuring that quantification is not biased by the sample matrix.

Stability: The IS helps to monitor the stability of the analyte during sample storage and processing.

A study validating an LC-MS/MS method for levamisole in plasma and saliva utilized Levamisole-d5 as the internal standard, demonstrating high accuracy and precision and finding no significant matrix effects. nih.gov

Quality Control: In a research or clinical setting, QC samples are analyzed alongside unknown samples in each analytical run to ensure the method is performing correctly. The consistent response ratio between the analyte and this compound in the QC samples provides confidence in the accuracy of the results for the unknown samples. This continuous monitoring is a cornerstone of laboratory quality control.

Compliance with Good Laboratory Practice (GLP) and ISO Standards for Analytical Measurements

The use of properly characterized and documented reference standards is a mandatory requirement for laboratories operating under regulated quality systems like Good Laboratory Practice (GLP) and ISO/IEC 17025.

Good Laboratory Practice (GLP): GLP is a quality system concerned with the organizational process and conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. chromatographyonline.com For analytical work supporting these studies, GLP requires:

Characterization: The identity, purity, concentration, and stability of test and reference items (including internal standards) must be known.

Traceability and Documentation: Reagents and solutions must be clearly identified, and the use of a reference standard must be documented with information such as its source, lot number, and expiry date. oecd.org

Expiry Dates: Using a reference item beyond its expiry date constitutes a deviation that must be documented and justified in the study report. oecd.org

ISO/IEC 17025: This is the principal international standard for the competence of testing and calibration laboratories. inab.ie A key technical requirement of ISO 17025 is establishing metrological traceability of measurement results. ukas.com The standard mandates that:

Laboratories must establish and demonstrate the traceability of their measurements to the SI units. ukas.com

This is often achieved through the use of Certified Reference Materials from a competent producer (i.e., one accredited to ISO 17034). unido.orgukas.com

Where CRMs are not available, laboratories must provide other evidence of the quality of the reference material used, including its identity and purity.

By using a CRM of this compound from an ISO 17034-accredited RMP, a laboratory can readily fulfill the stringent requirements for traceability and quality of reference materials stipulated by both GLP and ISO/IEC 17025, thereby ensuring the defensibility and international acceptance of its analytical data. ukas.com

Future Directions and Emerging Research Applications of Levamisole D5 Hydrochloride

Development of Novel Synthetic Approaches for Deuterated Levamisole (B84282) Derivatives

The synthesis of deuterated compounds like Levamisole-d5 hydrochloride is a critical area of research, as it underpins their availability for advanced studies. Current methods for producing deuterated molecules often involve the use of deuterated reagents and intermediates in established synthetic pathways. google.com For instance, a common approach involves reacting levamisole with a deuterated chloride in the presence of sodium hydride, followed by treatment with hydrochloric acid.

Future research is focused on developing more versatile and efficient synthetic strategies for creating a wider array of deuterated levamisole derivatives. nih.gov There is a growing need for methods that allow for the selective incorporation of deuterium (B1214612) at specific positions within the molecule. nih.gov This "surgical precision" in deuteration could lead to the creation of novel molecular probes to investigate metabolic pathways and enzyme mechanisms with greater accuracy. Researchers are exploring innovative techniques, such as domino keteniminium/iminium activation and the use of deuterated reducing agents like PhSiD3 with nickel catalysts, to streamline the synthesis of selectively deuterated amines, a core structure in many biologically active compounds. The development of one-pot synthesis methods, utilizing affordable deuterium sources like D2O, is also a promising direction for producing deuterated alkylating reagents that could be adapted for levamisole derivatization. researchgate.net

These advancements are expected to not only improve the efficiency and cost-effectiveness of producing this compound but also to expand the toolkit of deuterated standards available for complex research applications. nih.govresearchgate.net

Integration into High-Throughput Screening and Metabolomics Platforms (non-clinical focus)

In the realm of non-clinical research, this compound is an invaluable tool for high-throughput screening (HTS) and metabolomics studies. Its primary role in these platforms is as an internal standard for quantitative analysis. medchemexpress.com The mass difference imparted by the deuterium atoms allows for its clear differentiation from the non-deuterated (endogenous or test) levamisole in mass spectrometry-based analyses, ensuring accurate and precise quantification. mdpi.comresearchgate.net

The integration of this compound into HTS workflows enables the rapid and reliable screening of large compound libraries. For example, in the study of drug metabolism, it can be used to normalize for variations in sample preparation and instrument response, leading to more consistent and comparable data across numerous samples.

In the field of metabolomics, which involves the comprehensive study of small molecules within a biological system, this compound serves as a crucial internal standard for quantifying levamisole and its metabolites in complex biological matrices like plasma or tissue extracts. mdpi.comtesisenred.net This is particularly important in veterinary and environmental toxicology research, where understanding the metabolic fate of compounds like levamisole is essential. mdpi.com The use of deuterated standards helps to overcome matrix effects, where other components in the sample can interfere with the detection of the analyte of interest. researchgate.net

Future developments will likely see the expanded use of this compound and other deuterated analogues in more sophisticated metabolomics platforms, including those coupled with advanced separation techniques like dual solid-phase extraction (SPE) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). mdpi.comresearchgate.net

Potential for Advanced Mechanistic Studies in Basic Biochemical and Cellular Research

The unique properties of this compound make it a powerful tool for elucidating complex biochemical and cellular mechanisms, separate from any potential therapeutic applications. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to study the mechanisms of enzymes that metabolize levamisole. google.com By comparing the metabolic rates of levamisole and its deuterated counterpart, researchers can gain insights into the rate-limiting steps of enzymatic reactions and identify the specific sites of metabolic attack.

Levamisole is known to be an inhibitor of several isoforms of alkaline phosphatase (ALP), a key enzyme in many cellular processes. nih.govmedchemexpress.com this compound can be used as a stable isotopic tracer in studies designed to probe the binding interactions and inhibitory mechanisms of levamisole with ALP isozymes from various tissues. This can provide a more detailed understanding of the enzyme's active site and the structural determinants of inhibitor binding.

Furthermore, in cellular research, this compound can be used to trace the uptake, distribution, and efflux of the compound within cells without the confounding variables of radioactive labels. Its immunomodulatory effects, such as the stimulation of T-lymphocytes and macrophages, are well-documented for the non-deuterated form. patsnap.compatsnap.com Using the deuterated version in in vitro studies can help to dissect the specific cellular pathways involved in these processes with greater analytical precision.

The table below summarizes potential research applications of this compound in biochemical and cellular studies:

| Research Area | Application of this compound | Potential Insights |

| Enzyme Kinetics | Substrate in metabolic stability assays | Identification of rate-limiting steps in enzymatic reactions and metabolic pathways. |

| Enzyme Inhibition | Probe for studying alkaline phosphatase inhibition | Detailed understanding of inhibitor-enzyme binding interactions and mechanism of action. |

| Cellular Transport | Stable isotopic tracer for uptake and efflux studies | Elucidation of the mechanisms governing the movement of the compound across cell membranes. |

| Immunomodulation Research | Standard for quantifying levamisole in studies of immune cell activation | Precise measurement of intracellular concentrations to correlate with observed biological effects on T-cells and macrophages. patsnap.compatsnap.com |

Role in Advancing Analytical Science for Complex Biological Systems (excluding human clinical applications)

This compound plays a pivotal role in the advancement of analytical science, particularly for the analysis of complex biological systems in non-clinical contexts, such as veterinary drug monitoring and environmental analysis. mdpi.comresearchgate.net The development of robust and sensitive analytical methods is crucial for ensuring food safety and monitoring environmental contaminants.

The use of deuterated internal standards like this compound is a cornerstone of modern quantitative mass spectrometry. mdpi.com In a recent study developing a dual SPE–HPLC–MS/MS platform for the simultaneous quantification of oxyclozanide (B1678079) and levamisole in ovine tissues, the use of an internal standard was critical for achieving accurate and reproducible results. mdpi.comresearchgate.net While this particular study opted for a non-labeled analogue due to cost and regulatory considerations in that specific context, it highlights the methodological need for such standards. mdpi.com For research purposes, this compound provides the highest level of accuracy.

Future advancements in this area will likely focus on the development of multi-residue methods capable of detecting a wide range of veterinary drugs and their metabolites in a single analysis. This compound will be an essential component in the validation of these methods, ensuring their accuracy, precision, and reliability. researchgate.net

The table below details the properties and identifiers for this compound:

| Property | Value | Source |

| Chemical Name | (6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b] medchemexpress.compatsnap.comthiazole;hydrochloride | nih.govlgcstandards.com |

| CAS Number | 1246819-64-6 | medchemexpress.com |

| Molecular Formula | C11H8ClD5N2S | |

| Molecular Weight | 245.78 g/mol | nih.gov |

| Isotopic Purity | >95% (HPLC) | lgcstandards.com |

Q & A

Q. How is Levamisole-d5 Hydrochloride utilized as an internal standard in residue analysis?

this compound is employed as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levamisole residues in biological matrices. Researchers dissolve the compound in methanol to prepare stock solutions (1 mg/mL), followed by serial dilution with matrix-compatible solvents. Isotopic labeling minimizes matrix effects and compensates for ion suppression/enhancement, ensuring accurate quantification via standard calibration curves. Critical steps include verifying deuterium stability during sample preparation and chromatographic separation .

Q. What synthetic routes are recommended for preparing this compound?

Synthesis typically involves deuterium substitution at specific positions (e.g., aromatic or aliphatic hydrogens) via catalytic exchange or custom synthesis from deuterated precursors. For example, deuterated phenyl groups may be introduced using deuterium gas and palladium catalysts. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures ≥98% purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. How is structural confirmation of this compound achieved?

Structural elucidation combines Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., C-D stretching at ~2100 cm⁻¹), mass spectrometry (MS) for molecular ion profiling (e.g., m/z 246.8 for [M+H]+), and ¹H/²H-NMR to confirm deuterium incorporation. X-ray crystallography may resolve stereochemical configurations, particularly for chiral centers .

Q. What are the stability and storage requirements for this compound?

The compound is stable under recommended storage conditions (-18°C in airtight, light-resistant containers). Stability studies (e.g., forced degradation under heat, humidity, and UV light) show decomposition when exposed to strong acids/alkalis or oxidizing agents. Hazardous decomposition products (e.g., sulfur oxides) may form under extreme conditions, necessitating inert atmosphere handling .

Q. What methods are used to assess purity and impurities in this compound?

Impurity profiling involves HPLC with UV detection (310 nm) and charged aerosol detection (CAD). Acceptance criteria include ≤0.2% for non-deuterated levamisole and ≤0.1% for related substances. Titrimetric methods (e.g., perchloric acid titration in glacial acetic acid) quantify hydrochloride content, requiring ≥99.0% assay purity .

Advanced Research Questions

Q. How can experimental design optimize this compound formulations for in vivo studies?

Factorial design (e.g., Box-Behnken) evaluates variables like solvent polarity, pH, and surfactant concentration to enhance solubility and bioavailability. Response surface methodology (RSM) models interactions between factors, with dissolution rate and stability as critical responses. In vitro-in vivo correlation (IVIVC) validates formulations using pharmacokinetic parameters .

Q. What mechanisms underlie the degradation of this compound in aqueous solutions?

Hydrolytic degradation follows pseudo-first-order kinetics, with pH-dependent pathways: acidic conditions favor imidazothiazole ring cleavage, while alkaline conditions promote thiazole ring oxidation. Liquid chromatography–quadrupole time-of-flight (LC-QTOF) identifies major degradation products (e.g., 2-iminothiazolidine derivatives), informing storage and handling protocols .

Q. How does deuterium isotopic labeling affect this compound’s chromatographic behavior?

Deuterium substitution reduces retention time in reversed-phase HPLC due to increased hydrophobicity (deuterium’s isotopic mass effect). However, excessive deuteration may alter ionization efficiency in MS, requiring optimization of source parameters (e.g., capillary voltage, desolvation temperature) to maintain sensitivity .

Q. What strategies address batch-to-batch variability in this compound synthesis?

Process analytical technology (PAT) tools, such as inline Raman spectroscopy, monitor reaction progress and intermediate purity in real time. Quality-by-design (QbD) approaches define critical quality attributes (CQAs) like enantiomeric excess (≥99.5%) and control raw material variability through design space modeling .

Q. How are validation parameters established for this compound analytical methods?

Method validation adheres to ICH Q2(R1) guidelines, assessing linearity (R² ≥0.995), accuracy (90–110% recovery), precision (RSD ≤2%), and robustness (e.g., column temperature ±2°C). Limits of detection (LOD) and quantification (LOQ) are determined via signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. What in vivo interactions occur between this compound and cytochrome P450 enzymes?

Pharmacokinetic studies in rodent models reveal CYP3A4-mediated metabolism, with deuterium isotope effects slowing hepatic clearance by 15–20%. Stable isotope tracer techniques (e.g., ¹³C-labeled substrates) quantify metabolite ratios, while enzyme inhibition assays (using ketoconazole) confirm pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.